Crystal violet lactone
Overview
Description
Synthesis Analysis
The synthesis of CVL involves the reaction of N,N-dimethylaniline, p-dimethylaminobenzaldehyde, and m-dimethylaminobenzoic acid. Various methods have been developed to improve the yield and efficiency of CVL production. For example, the use of acid catalysis with urea has been reported to afford CVL with a considerable yield. The synthesis process has been optimized by adjusting factors such as temperature, reactant ratio, and catalyst use to enhance the overall yield (Shen Zong-xuan, 2002).
Molecular Structure Analysis
The molecular structure of CVL has been characterized by various spectroscopic techniques, including 1H NMR and mass spectrometry (MS). These studies have elucidated the structural details of CVL, revealing its complex nature and the presence of a lactone ring crucial for its chromogenic properties. The structure plays a pivotal role in the compound's reactivity and its interaction with various solvents and substrates (C. Zhu & A. Wu, 2005).
Chemical Reactions and Properties
CVL exhibits a range of chemical reactions, particularly with metal ions, leading to color changes. Its ionochromic properties have been demonstrated with metal cations such as Hg2+, where the addition of Hg2+ induces a significant color change from colorless to blue. This reactivity suggests potential applications of CVL in sensing and imaging technologies (Sheng Wang et al., 2010).
Physical Properties Analysis
The physical properties of CVL, including its solubility in various solvents and its phase behavior, have been studied to understand its application in different media. The solubility of CVL and its derivatives in organic solvents has been improved through structural modification, enhancing its utility in diverse applications (Bai Guoxin et al., 2007).
Chemical Properties Analysis
The chemical properties of CVL, especially its photofading and lightfastness, have been a subject of study to enhance its stability in applications. Research has focused on the interaction of CVL with various additives and counter-ions to mitigate photofading and improve its performance in light-sensitive applications (H. Oda & T. Kitao, 1990).
Scientific Research Applications
Reversible Photochromic Material : CVL was used to develop a reversible photochromic compound, demonstrating color change upon UV-visible light irradiation both in solution and in a solid matrix. This makes it a promising material for photo-patterning (Li et al., 2015).
Photofading Reaction Study : The photofading behavior of CVL in solution and in the adsorbed state was investigated, focusing on the role of dye counter-ions. This study proposed novel approaches for enhancing the lightfastness of indicator dyes in pressure-sensitive recording systems (Oda & Kitao, 1990).
Ionochromism Triggered by Metal Cations : CVL's ionochromic properties were explored, showing a ring-open reaction with several metal ions in solution. It showed potential as a sensor for Hg2+ due to its specific color change (Wang et al., 2010).
Thermochromic Composites Analysis : The study connected the color change of thermochromic composites using CVL with their phase transitions. It demonstrated different behaviors of systems with alcoholic and acidic co-solvents (Panák et al., 2016).
Reversible Thermochromic Complexes : Novel reversible thermochromic complexes with CVL were synthesized, showing a lactone ring tautomerism mechanism that depended on temperature, acidity of the electron acceptor, and properties of the solvent compounds (Zhu & Wu, 2005).
Thermochromic Materials Exploration : Undergraduate students developed a laboratory study to explore CVL’s role in the thermochromic properties of a sipping straw, using infrared and UV-visible spectroscopy (Costello et al., 2014).
Synthesis and Photofading Improvement : The synthesis, color change mechanism, anti-oxidation, and light stability of CVL were summarized, along with approaches to improve its lightfastness (Feng, 2008).
Infrared Luminescence in Carbonless Papers : CVL’s properties in carbonless papers were studied, focusing on its IR luminescence and the impact of thermal and light aging on its physical and chemical properties (Stašková et al., 2021).
Electrochromism with Fe(III)/Fe(II) Redox Pair : The selective interaction between CVL and Fe3+/Fe2+ in methanol led to a reversible ionochromic color change, suggesting its use in electrochromic solutions (Pinheiro et al., 2009).
Dual Fluorescence Studies : CVL exhibited dual fluorescence in polar solvents, with significant solvatochromic shifts indicating charge redistribution in emitting states. This research contributed to understanding the photophysics of CVL (Karpiuk, 2004).
Mechanism of Action
Target of Action
Crystal Violet Lactone (CVL) is a leuco dye, a lactone derivative of crystal violet . The primary target of CVL is the environment in which it is placed, particularly the pH level. It is used in various applications such as carbonless copy papers, thermochromic dyes, and as a security marker for fuels .
Mode of Action
CVL operates through a process known as halochromism . In an acidic environment, the lactone ring of CVL is broken, with the oxygen detaching from the central carbon . This now-trivalent position is a planar carbocation that is resonance stabilized, interconnecting the π systems of the aromatic rings and the amino functional groups . This single large conjugated system is a chromophore with strong absorption in the visible spectrum, giving this compound its distinctive color .
Biochemical Pathways
The transformation between the leuco (colorless) and colored form of CVL is a result of the breaking and forming of the lactone ring, which is a common biochemical pathway in lactone formation . This process is influenced by the acidity of the environment .
Result of Action
The primary result of CVL’s action is a visible color change. When the lactone ring is broken in an acidic environment, CVL transforms from a colorless compound to a compound with a strong color . This color change is utilized in various applications, from carbonless copy papers to thermochromic dyes .
Action Environment
The action of CVL is highly dependent on the environmental factors, particularly the pH level. In an acidic environment, the lactone ring of CVL is broken, leading to a color change . Moreover, CVL’s use as a fuel marker can be influenced by the presence of ethanol. CVL readily transforms to the colored species in >10% Ethanol Containing Gasoline, imparting a strong color . Therefore, the efficacy and stability of CVL are influenced by the acidity and the presence of ethanol in its environment.
Safety and Hazards
Future Directions
CVL is widely used in carbonless copy papers and is also the leuco dye component in some thermochromic dyes . It has novel uses as a security marker for fuels . The future looks bright for the development of novel microencapsulated TCMs possessing nanostructural derived properties that can be effectively used in inks, paints, and coating agents for sustainable energy efficiency and many other applications .
properties
IUPAC Name |
6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJDLMMTVZVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
Record name | CRYSTAL VIOLET LACTONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024866 | |
Record name | Crystal Violet lactone | |
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Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystal violet lactone appears as blue-green crystals or pale green powder. (NTP, 1992), Dry Powder | |
Record name | CRYSTAL VIOLET LACTONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992) | |
Record name | CRYSTAL VIOLET LACTONE | |
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CAS RN |
1552-42-7 | |
Record name | CRYSTAL VIOLET LACTONE | |
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Record name | Crystal Violet lactone | |
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Record name | Crystal Violet lactone | |
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Record name | Crystal violet lactone | |
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Record name | Crystal violet lactone | |
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Record name | 1(3H)-Isobenzofuranone, 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]- | |
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Record name | Crystal Violet lactone | |
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Record name | 6-dimethylamino-3,3-bis(4-dimethylaminophenyl)phthalide | |
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Record name | CRYSTAL VIOLET LACTONE | |
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Melting Point |
356 °F (NTP, 1992) | |
Record name | CRYSTAL VIOLET LACTONE | |
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Retrosynthesis Analysis
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